molecular formula C6H8ClF2NO2 B11821404 ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

Cat. No.: B11821404
M. Wt: 199.58 g/mol
InChI Key: WYSNKGPBXWKIQK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a chemical compound with the molecular formula C6H8ClF2NO2 and a molecular weight of 199.58 g/mol It is known for its unique structure, which includes both amino and chloro substituents on a difluorobut-2-enoate backbone

Preparation Methods

The synthesis of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with ammonia and a chlorinating agent under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

    Addition: The double bond in the but-2-enoate moiety can undergo addition reactions with electrophiles or nucleophiles to form saturated compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide .

Scientific Research Applications

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a building block for the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The difluorobut-2-enoate backbone provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate can be compared with similar compounds, such as ethyl 3-amino-4,4,4-trifluorobut-2-enoate and ethyl 3-amino-4-chloro-4,4,4-trifluorobut-2-enoate . These compounds share similar structural features but differ in the number and position of fluorine atoms. The presence of additional fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making this compound unique in its properties and applications.

Properties

Molecular Formula

C6H8ClF2NO2

Molecular Weight

199.58 g/mol

IUPAC Name

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

InChI

InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3

InChI Key

WYSNKGPBXWKIQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(F)(F)Cl)N

Origin of Product

United States

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